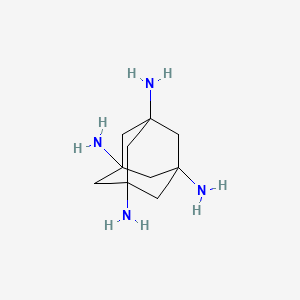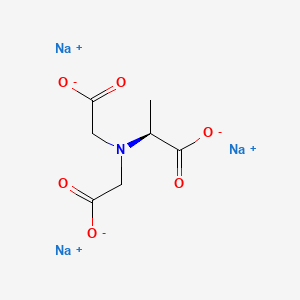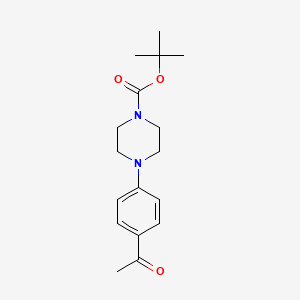
14-Mercaptotetradecanoic acid
Vue d'ensemble
Description
14-Mercaptotetradecanoic acid is a chemical compound with the CAS Number: 184639-68-7 . It has a molecular weight of 260.44 and its IUPAC name is this compound . It is a solid substance stored in an inert atmosphere at 2-8°C .
Molecular Structure Analysis
The linear formula of this compound is C14H28O2S . The InChI code for this compound is 1S/C14H28O2S/c15-14(16)12-10-8-6-4-2-1-3-5-7-9-11-13-17/h17H,1-13H2,(H,15,16) .Physical And Chemical Properties Analysis
This compound is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique
Automated Synthesis for Imaging Applications
14-(R,S)-[18 F]fluoro-6-thia-heptadecanoic acid, a tracer derived from 14-Mercaptotetradecanoic acid, has been used for fatty acid imaging in positron emission tomography (PET). An automated synthesis device was developed to facilitate its production, indicating its significance in medical imaging and diagnostics (Savisto et al., 2018).
Radiocarbon Calibration and Archaeological Research
The application of this compound extends to radiocarbon calibration, particularly in archaeology. For instance, chemical pretreatment protocols using this compound have been tested on wood samples for radiocarbon dating, contributing to our understanding of historical and environmental changes (Capano et al., 2017).
Biochemical Research and Drug Development
In the field of biochemistry and pharmaceuticals, this compound-related compounds have been synthesized for studying enzyme inhibitors. Such research aids in understanding the action of drugs in the body, particularly for inhibitors used in combination with β-lactam antibiotics (Maleki et al., 2019).
Influence on Self-Assembled Monolayers
This compound plays a significant role in the formation of self-assembled monolayers (SAMs) on gold substrates. Research in this area has implications for the development of nanoscale materials and devices (Leopold et al., 2002).
Environmental Studies and Soil Science
Studies involving this compound have been conducted to understand the fate of organic compounds in soil environments. Such research is crucial for assessing the environmental impact and behavior of organic pollutants (Tagami et al., 2011).
Agricultural Research
In agriculture, this compound is used in studies to trace the origin and fate of organic materials in soils. This is essential for understanding soil health and the cycling of nutrients in agricultural systems (Rethemeyer et al., 2005).
Safety and Hazards
The safety information for 14-Mercaptotetradecanoic acid indicates that it is classified under GHS05, GHS07, and GHS09 . The hazard statements include H315-H318-H335-H411, which refer to skin irritation, eye damage, respiratory irritation, and environmental toxicity respectively . The precautionary statements include P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P310-P362+P364-P403+P233-P501 , which provide guidance on how to handle and store the compound safely.
Mécanisme D'action
Target of Action
14-Mercaptotetradecanoic acid is an organic sulfur compound . It is primarily used as a surfactant, antioxidant, reducing agent, and metal ion chelating agent . .
Mode of Action
The mode of action of this compound is largely based on its chemical properties. As a surfactant, it can reduce surface tension, facilitating the mixing of substances that are usually immiscible . As an antioxidant, it can neutralize harmful free radicals, preventing oxidative stress . As a reducing agent, it can donate electrons to other substances in redox reactions . As a metal ion chelating agent, it can form complexes with metal ions, affecting their reactivity .
Biochemical Pathways
Given its properties, it may influence various biochemical processes, such as lipid peroxidation, redox reactions, and metal ion-dependent enzymatic reactions .
Pharmacokinetics
Given its chemical properties, it is likely to be absorbed through the gastrointestinal tract if ingested, distributed throughout the body, metabolized in the liver, and excreted through the kidneys .
Result of Action
The molecular and cellular effects of this compound depend on its mode of action. As a surfactant, it can alter the properties of cell membranes. As an antioxidant, it can protect cells from oxidative damage. As a reducing agent, it can participate in various redox reactions, potentially affecting cellular metabolism. As a metal ion chelating agent, it can influence the activity of metal ion-dependent enzymes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its antioxidant activity can be enhanced in environments with high levels of oxidative stress. Its reducing activity can be influenced by the redox state of the environment. Its chelating activity can be affected by the presence and concentration of specific metal ions .
Propriétés
IUPAC Name |
14-sulfanyltetradecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O2S/c15-14(16)12-10-8-6-4-2-1-3-5-7-9-11-13-17/h17H,1-13H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPORVJHUQAFEIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCC(=O)O)CCCCCCS | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90729672 | |
| Record name | 14-Sulfanyltetradecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90729672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
184639-68-7 | |
| Record name | 14-Sulfanyltetradecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90729672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 14-Mercaptotetradecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Spiro[fluorene-9,9'-xanthene]](/img/structure/B3069175.png)



